REACTION_CXSMILES
|
[Br:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[CH2:7][C:8]#[N:9].B.C1COCC1>>[Br:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[CH2:7][CH2:8][NH2:9]
|
Name
|
|
Quantity
|
1.44 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC=CC1CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B
|
Name
|
|
Quantity
|
15.7 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 14 h
|
Duration
|
14 h
|
Type
|
CUSTOM
|
Details
|
was destroyed by careful dropwise addition of MeOH (10 mL)
|
Type
|
CUSTOM
|
Details
|
HCl gas was bubbled through the solution for 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved again in MeOH (20 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated twice more
|
Type
|
DISSOLUTION
|
Details
|
The resulting white solid was dissolved in a biphasic mixture of dichloromethane and 1 N aqueous NaOH
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1SC=CC1CCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.5 mmol | |
AMOUNT: MASS | 1.34 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |